molecular formula C16H16N2O4 B2595850 3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one CAS No. 338954-30-6

3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one

Cat. No.: B2595850
CAS No.: 338954-30-6
M. Wt: 300.314
InChI Key: FGTHKNQQFGIAJI-CMDGGOBGSA-N
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Description

3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one is a complex organic compound that features a dimethylamino group, a methoxybenzoyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with 3-amino-2-propen-1-one in the presence of a base to form the intermediate product. This intermediate is then reacted with dimethylamine and an isoxazole derivative under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols depending on the conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often involving the dimethylamino or methoxybenzoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, enhancing the compound’s utility in different applications .

Scientific Research Applications

3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one apart is its unique combination of functional groups and structural features. The presence of the dimethylamino group, methoxybenzoyl group, and isoxazole ring in a single molecule provides a versatile platform for various chemical reactions and applications. This uniqueness makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-[4-(4-methoxybenzoyl)-1,2-oxazol-3-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-18(2)9-8-14(19)15-13(10-22-17-15)16(20)11-4-6-12(21-3)7-5-11/h4-10H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTHKNQQFGIAJI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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